

Benchmarking 4-Iodo-2-methoxypyridine: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Iodo-2-methoxypyridine

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In the landscape of pharmaceutical and materials science, pyridine derivatives are indispensable building blocks. Their versatile reactivity and presence in numerous biologically active molecules make them a focal point of synthetic chemistry. This guide provides a comprehensive benchmark analysis of **4-Iodo-2-methoxypyridine** against other key pyridine derivatives, offering researchers, scientists, and drug development professionals an objective comparison of their properties and performance, supported by experimental data.

Physicochemical Properties: A Foundation for Reactivity and Drug-Likeness

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Properties such as pKa and the octanol-water partition coefficient (LogP) influence a compound's solubility, permeability, and ultimately its potential as a drug candidate. The following table summarizes key physicochemical data for **4-Iodo-2-methoxypyridine** and a selection of other commercially available pyridine derivatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Boiling Point (°C)	Melting Point (°C)	pKa	LogP
4-Iodo-2-methoxy pyridine	C ₆ H ₆ INO	235.02	Solid/Liquid	106 (15 Torr)	-	-	-
2-Chloropyridine	C ₅ H ₄ ClN	113.54	Liquid	166-170	-46	0.49	1.22
4-Chloropyridine	C ₅ H ₄ ClN	113.54	Liquid	151	-43.5	3.84	1.28
2-Bromopyridine	C ₅ H ₄ BrN	158.00	Liquid	192-194	-	0.71	1.42
4-Bromopyridine	C ₅ H ₄ BrN	158.00	Liquid	-	-	3.35	-
2-Methoxy pyridine	C ₆ H ₇ NO	109.13	Liquid	142	-	3.28	1.4

Note: Data is compiled from various sources and may have been determined under different experimental conditions. The pKa values refer to the conjugate acid.

Reactivity in Cross-Coupling Reactions: A Comparative Overview

Halogenated pyridines are pivotal substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The nature and position of the halogen and other substituents on the pyridine ring significantly

influence the reactivity. **4-Iodo-2-methoxypyridine**, with its electron-donating methoxy group and a highly reactive C-I bond, is an excellent candidate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reactivity of halopyridines in this reaction generally follows the trend $I > Br > Cl$.



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Suzuki-Miyaura Coupling Experimental Workflow

While direct comparative yield data under identical conditions is scarce, the established reactivity trend ($I > Br > Cl$) suggests that **4-Iodo-2-methoxypyridine** would exhibit higher reactivity and potentially require milder reaction conditions compared to its bromo and chloro counterparts. The electron-donating methoxy group at the 2-position can also influence the electronic properties of the pyridine ring and modulate the reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.

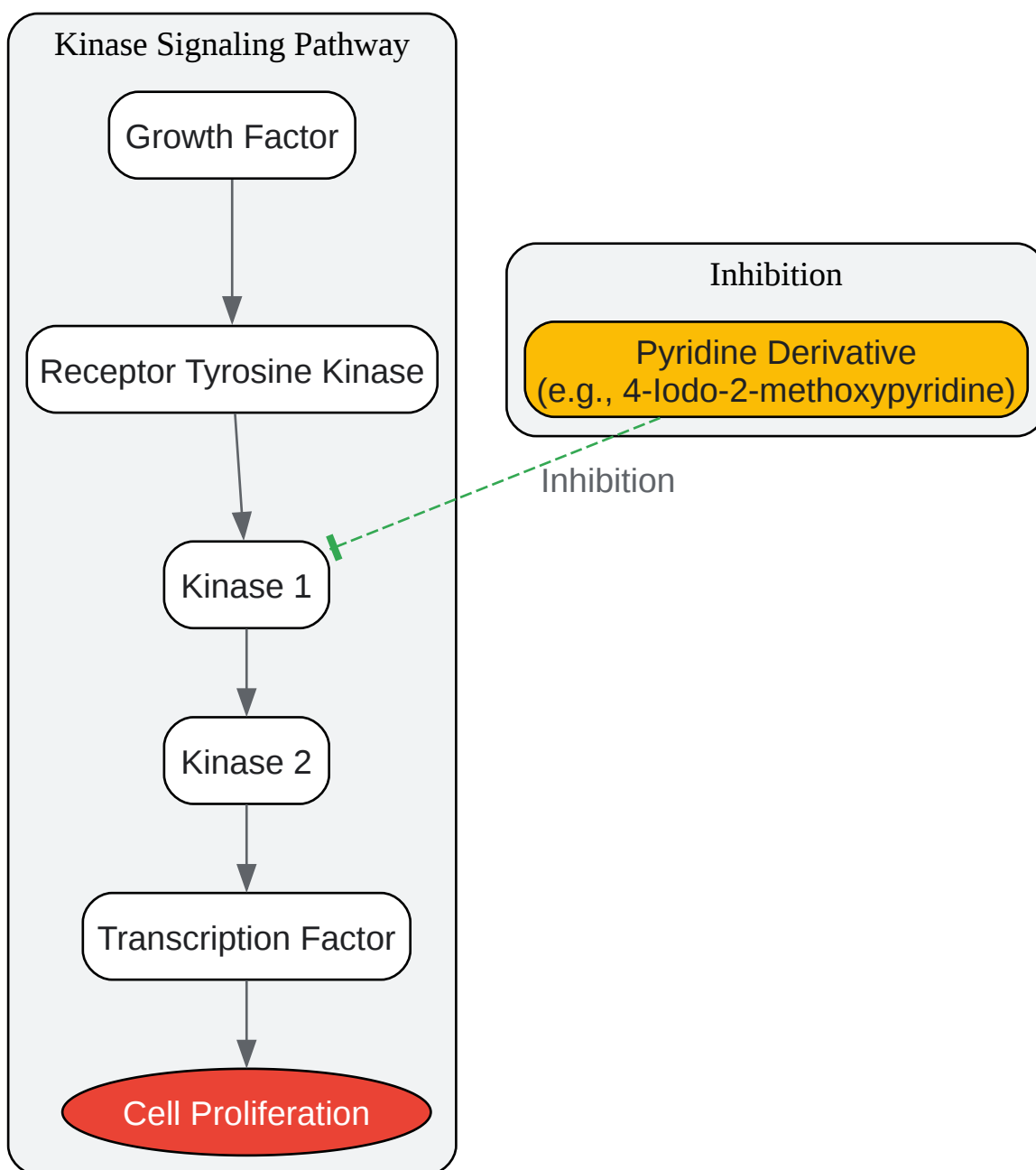
A typical Buchwald-Hartwig amination of a halopyridine involves reacting the substrate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. The higher reactivity of the C-I bond in **4-Iodo-2-methoxypyridine**

makes it a highly suitable substrate for this transformation, likely leading to higher yields and faster reaction times compared to other halopyridines.

Biological Activity: Potential as a Pharmacophore

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs.^[1] They are known to interact with a multitude of biological targets. The introduction of different substituents onto the pyridine scaffold allows for the fine-tuning of their biological activity.

While specific biological data for **4-iodo-2-methoxypyridine** is not widely published, its structural motifs are present in molecules with known biological activities. For instance, substituted pyridines are known to act as inhibitors of various kinases, which are key targets in cancer therapy.



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Hypothetical Kinase Signaling Pathway Inhibition

The above diagram illustrates a generic kinase signaling pathway where a pyridine derivative could act as an inhibitor. The specific inhibitory activity and profile of **4-Iodo-2-methoxypyridine** would need to be determined through biological screening.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical compounds. Below are representative protocols for a Suzuki-Miyaura coupling reaction and an in vitro cytotoxicity assay.

General Procedure for Suzuki-Miyaura Coupling of Halopyridines

Materials:

- Halopyridine (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Potassium carbonate (K_2CO_3 , 2.0 mmol)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 mmol, 3 mol%)
- Toluene (4 mL)
- Ethanol (1 mL)
- Deionized water (1 mL)
- Anhydrous sodium sulfate
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask under an argon atmosphere, add the halopyridine, arylboronic acid, potassium carbonate, and $Pd(PPh_3)_4$.
- Add the degassed solvent mixture of toluene, ethanol, and water.

- Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Test compound (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

4-Iodo-2-methoxypyridine stands out as a highly reactive and versatile building block in organic synthesis. Its favorable physicochemical properties, particularly the reactive C-I bond, make it an excellent substrate for a variety of cross-coupling reactions, likely outperforming its bromo and chloro analogs in terms of reactivity. While its biological profile requires further investigation, its structural features suggest potential for applications in drug discovery. This guide provides a foundational benchmark for researchers to evaluate and effectively utilize **4-Iodo-2-methoxypyridine** in their synthetic and medicinal chemistry endeavors.

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References

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- To cite this document: BenchChem. [Benchmarking 4-Iodo-2-methoxypyridine: A Comparative Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316693#benchmarking-4-iodo-2-methoxypyridine-against-other-pyridine-derivatives]

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